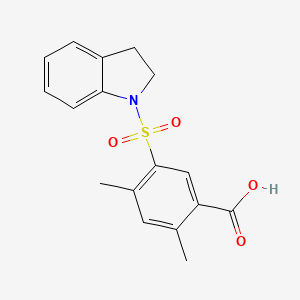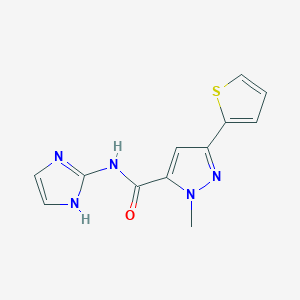
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetamido group.
Thiazole Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reaction: Finally, the indole and thiazole moieties are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the acetamido group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions could occur at the thiazole ring, especially if it contains leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving indole and thiazole-containing compounds.
Medicine: Investigation of its potential as a therapeutic agent due to the biological activities associated with indole and thiazole moieties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole groups can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide: Lacks the acetamido group, which could affect its biological activity.
2-(4-amino-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide: Contains an amino group instead of an acetamido group, potentially altering its reactivity and interactions.
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-4-yl)acetamide: Variation in the position of the thiazole ring, which could influence its properties.
Uniqueness
The presence of both acetamido and thiazole groups in 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide may confer unique biological activities and chemical reactivity compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2S/c1-10(20)17-12-3-2-4-13-11(12)5-7-19(13)9-14(21)18-15-16-6-8-22-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,21) |
InChI Key |
SAYARPKNQDYXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide](/img/structure/B12166557.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12166563.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one](/img/structure/B12166569.png)

![N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]propanediamide](/img/structure/B12166577.png)
![N-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B12166590.png)
![N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12166600.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12166607.png)
![N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12166608.png)
![6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12166624.png)
![N-(4-fluoro-2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide](/img/structure/B12166630.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12166634.png)
![4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12166639.png)

